1-(4-Chlorophenyl)-1-hydroxypropan-2-one
Description
1-(4-Chlorophenyl)-1-hydroxypropan-2-one is a substituted acetone derivative featuring a 4-chlorophenyl group and a hydroxyl group geminally attached to the carbonyl-bearing carbon (C1) of the propan-2-one backbone. Its molecular formula is C9H9ClO2, with a molecular weight of 184.62 g/mol. This compound’s unique substitution pattern confers distinct physicochemical properties, such as increased polarity due to the hydroxyl group and lipophilicity from the chlorophenyl moiety.
Properties
CAS No. |
33266-96-5 |
|---|---|
Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-hydroxypropan-2-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 |
InChI Key |
FGDWKJQEZLTPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via an aldol condensation followed by dehydration and reduction steps.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Chlorophenyl)-1-hydroxypropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in the Propan-2-one Family
1-(4-Hydroxyphenyl)propan-2-one
- Molecular Formula : C9H10O2
- Key Features : A hydroxyphenyl group replaces the chlorophenyl moiety at C1. The absence of chlorine reduces lipophilicity, while the hydroxyl group enhances hydrogen-bonding capacity.
- Applications : Used in pharmaceutical intermediates and organic synthesis .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
- Molecular Formula : C12H13ClO
- Key Features: A cyclopropyl group replaces the hydroxyl group at C1.
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one
- Molecular Formula : C10H10ClN2O2
- Key Features: Incorporates a hydrazinylidene group and a methoxyphenyl substituent.
Chalcone Derivatives with Chlorophenyl Substitutions
Chalcones (α,β-unsaturated ketones) share structural similarities with the target compound but feature conjugated systems. Notable examples include:
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one
- Molecular Formula : C16H13ClO
- Key Features : Exhibits potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 37.24 ppm). The conjugated system enhances electron delocalization, contributing to bioactivity .
(E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Molecular Formula : C16H13ClO2
- Key Features : A methoxy group on the distal aryl ring increases solubility. This compound is used in material science and as a fluorescence probe .
Physicochemical Properties
- Polarity: The hydroxyl group in 1-(4-chlorophenyl)-1-hydroxypropan-2-one increases polarity compared to non-hydroxylated analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.
- Lipophilicity : The chlorophenyl group enhances lipophilicity (logP ≈ 2.5), facilitating membrane permeability, whereas hydroxyphenyl analogs (logP ≈ 1.8) are more water-soluble.
- Stability : Geminal substituents may reduce steric stability compared to chalcones, which benefit from conjugation .
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